molecular formula C15H28N2O5S B1417203 Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]- CAS No. 2101192-19-0

Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-

Cat. No. B1417203
M. Wt: 348.5 g/mol
InChI Key: IKTKYLQHLKUHOD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]- is a useful research compound. Its molecular formula is C15H28N2O5S and its molecular weight is 348.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Amino Acids and Derivatives : Pentanoic acid derivatives play a crucial role in the synthesis of various amino acids. For example, the synthesis of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, involves the use of pentanoic acid derivatives (Shimohigashi, Lee, & Izumiya, 1976).

  • Development of Metal-Carbonyl Tracers : Pentanoic acid derivatives are used in creating IR-detectable metal–carbonyl tracers. This application is crucial in labeling amino acids for further scientific studies, enhancing the understanding of molecular structures and interactions (Kowalski et al., 2009).

Biochemical and Pharmacological Research

  • Inhibition of Nitric Oxide Synthases : Some pentanoic acid derivatives are potent inhibitors of nitric oxide synthases (NOS), which are enzymes involved in the production of nitric oxide. This research is significant in understanding and potentially treating conditions related to nitric oxide levels in the body (Ulhaq et al., 1998).

  • Identification of Reactive Groups in Enzymes : Pentanoic acid derivatives have been used to identify reactive groups in enzymes such as pyruvate kinase. This research helps in understanding enzyme structure and function, which is crucial in biochemistry (Chalkley & Bloxham, 1976).

Food and Nutrition Research

  • Study of Methylglyoxal in Food : Pentanoic acid derivatives assist in studying compounds like methylglyoxal in food and organisms. Understanding the presence and effects of such compounds is vital for food safety and nutritional science (Nemet, Varga-Defterdarović, & Turk, 2006).

Astronomical and Extraterrestrial Studies

  • Identification in Meteorites : These derivatives have been identified in extraterrestrial bodies like meteorites, aiding in the study of organic compounds in space and their possible role in the origin of life (Cronin, Pizzarello, & Yuen, 1985).

properties

IUPAC Name

5-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5S/c1-15(2,3)22-14(21)17-11(8-10-23-4)13(20)16-9-6-5-7-12(18)19/h11H,5-10H2,1-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTKYLQHLKUHOD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-
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Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-
Reactant of Route 3
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Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-
Reactant of Route 4
Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-
Reactant of Route 5
Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-
Reactant of Route 6
Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-

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